1-(1-acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that this compound could potentially interact with a variety of biological targets.
Biochemical Pathways
Piperidine derivatives have been found to have various pharmacological activities , indicating that they may interact with multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
1-(1-acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity . These interactions can result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage, apoptosis, and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation . By modulating the activity of enzymes involved in these pathways, this compound can alter the flow of metabolites and energy production within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with biomolecules and influences cellular processes .
Properties
IUPAC Name |
1-(1-acetylpiperidin-3-yl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8(16)13-4-2-3-10(6-13)14-5-9(7-15)11-12-14/h5,7,10H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXGVVPWOHJYEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.